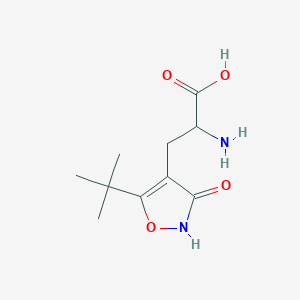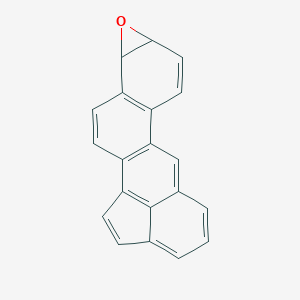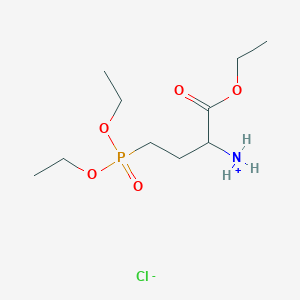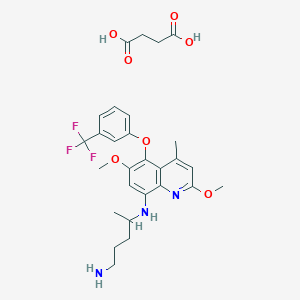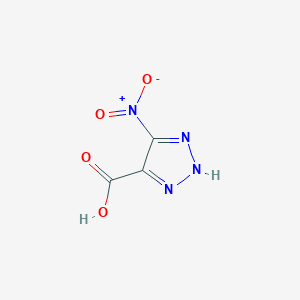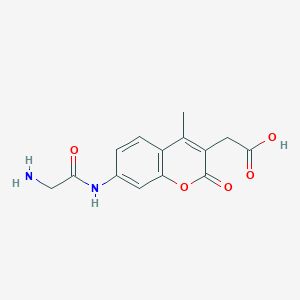
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DCMN and has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Spectrophotometric Analysis Applications
Research involving spectrophotometric determination methods, such as those applied to Flutamide, a compound with a somewhat related structure used in prostate cancer treatment, highlights the potential for developing novel analytical techniques. These methods may be applicable for detecting and quantifying similar compounds within pharmaceutical formulations through chromogenic reactions, offering a basis for analytical chemistry applications (Rangappa et al., 2000).
Pharmacokinetics and Drug Metabolism Studies
Studies on the pharmacokinetics and metabolism of compounds like S-1, a selective androgen receptor modulator, in animal models provide a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body. This research is crucial for the development of new drugs, suggesting a possible application in drug discovery and development processes (Wu et al., 2006).
Synthesis and Immunomodulatory Activity
The synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation for immunosuppressive activities indicate a route to discovering new therapeutic agents. By synthesizing similar compounds and assessing their biological activities, researchers can explore potential applications in developing treatments for autoimmune diseases or as immunosuppressants for organ transplantation (Giraud et al., 2010).
Novel Compound Synthesis for Biological Activities
The creation of new compounds through the reaction of specific functional groups, such as in the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl derivatives, showcases the potential for chemical synthesis in discovering compounds with unique biological or chemical properties. These methodologies can lead to the development of new materials or bioactive molecules with applications in various scientific fields (Kolyamshin et al., 2021).
Anticancer and Chemotherapeutic Research
Research into compounds displaying cytotoxic activities against cancer cell lines, such as those detailed in studies on alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, underlines the potential of similar chemical structures in anticancer research. These studies can guide the design and synthesis of novel anticancer agents, contributing to the broader field of oncology and chemotherapeutics (Pati et al., 2007).
Propiedades
Número CAS |
152053-09-3 |
|---|---|
Nombre del producto |
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide |
Fórmula molecular |
C11H12Cl2N2O5 |
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
2-(dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-11(13)20-5-8(10(14)17)9(16)6-1-3-7(4-2-6)15(18)19/h1-4,8-9,11,16H,5H2,(H2,14,17) |
Clave InChI |
FHDPTOGOPLCNDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-] |
Sinónimos |
3-(4-nitrophenyl)-3-hydroxy-4-dichloromethoxyisobutanamide acrodontiolamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



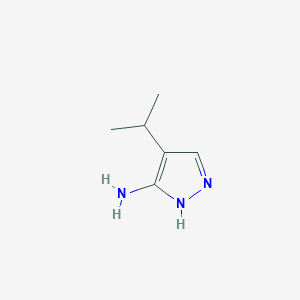
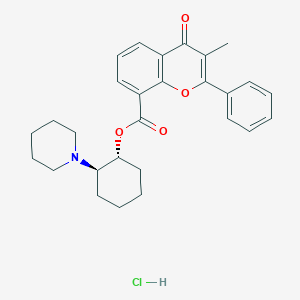
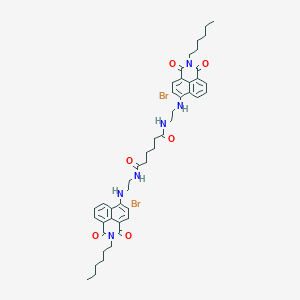
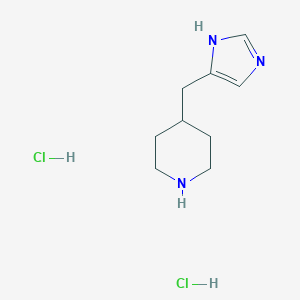
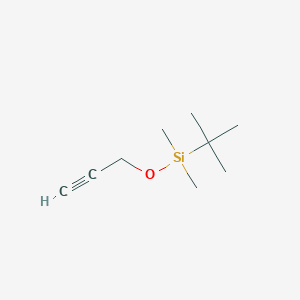
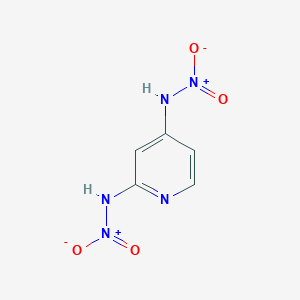
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)

